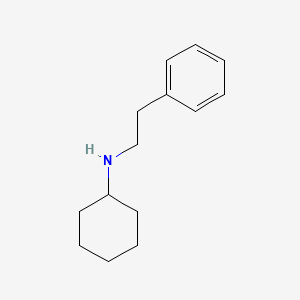

N-(2-phenylethyl)cyclohexanamine

説明

Contextualization within Phenylethylamine and Cyclohexanamine Chemistry

N-(2-phenylethyl)cyclohexanamine is a secondary amine that structurally incorporates the 2-phenylethylamine backbone and a cyclohexyl group attached to the nitrogen atom. To appreciate the potential of this hybrid structure, it is essential to understand the significance of its constituent parts.

The 2-phenylethylamine scaffold is a cornerstone in medicinal chemistry and neuropharmacology. nih.govmdpi.com This structural motif is found in a variety of naturally occurring compounds, including endogenous neurotransmitters that play crucial roles in mood, stress, and voluntary movement. nih.gov The importance of this framework is underscored by its presence in numerous synthetic drugs, where it often serves as the key to interacting with various biological targets. mdpi.comresearchgate.net The versatility of the phenylethylamine structure allows for a wide range of therapeutic applications by modifying its substitutions and functional groups. nih.gov

On the other hand, cyclohexanamine , also known as cyclohexylamine (B46788), is a primary aliphatic amine that serves as a valuable building block in the synthesis of a diverse array of organic compounds. nih.gov It is a precursor for pharmaceuticals such as mucolytics, analgesics, and bronchodilators. nih.gov Derivatives of cyclohexylamine have been investigated for a range of biological activities, including acetylcholinesterase inhibition and antimicrobial effects. beilstein-journals.org The cyclohexyl ring, being a non-aromatic, conformationally flexible structure, can influence a molecule's lipophilicity and how it fits into a receptor's binding pocket.

The combination of these two moieties in this compound results in a molecule with a unique profile: the proven pharmacophore of phenylethylamine is now appended with a bulky, lipophilic cyclohexyl group. This structural modification can significantly alter the compound's physicochemical properties, such as its ability to cross cell membranes and its affinity for specific biological targets, when compared to simpler phenylethylamines.

Significance of the this compound Scaffold in Contemporary Medicinal Chemistry Research

The this compound scaffold is of particular interest in modern drug discovery due to the established importance of N-substitution on the biological activity of phenylethylamines. Research has consistently shown that the nature of the substituent on the nitrogen atom can dramatically influence a compound's pharmacological profile, including its receptor affinity, selectivity, and functional activity. nih.govnih.gov

The addition of a phenethyl group to the nitrogen of other core structures, as seen in N-phenethyl substituted morphinans, has been found to significantly enhance affinity for opioid receptors, particularly the µ-opioid receptor. nih.gov This highlights the critical role that the N-phenethyl substituent can play in molecular recognition at the receptor level.

Furthermore, derivatives that are structurally similar to this compound are being explored for their potential as neuropharmacological agents. For instance, the synthesis of (R)-N-benzyl-N-(1-phenylethyl)cyclohexanamine, a chiral tertiary amine, has been described as a potential ligand for acetylcholinesterase and butyrylcholinesterase, enzymes implicated in neurodegenerative disorders like Alzheimer's disease. researchgate.net

The phenethylamine (B48288) framework itself is a known ligand for a variety of receptors, including serotonin (B10506) (5-HT) receptors and sigma receptors, which are targets for treating psychiatric disorders and neurodegenerative diseases. nih.govmdpi.com The incorporation of the cyclohexyl group in this compound could modulate the interaction with these receptors, potentially leading to novel therapeutic agents with improved selectivity or efficacy. The exploration of such hybrid scaffolds represents a promising avenue for the development of new drugs targeting a range of pathological conditions.

Interactive Table: Examples of Bioactive Scaffolds and Their Significance

| Scaffold | Significance | Example Compounds |

| Phenylethylamine | Core of many neurotransmitters and psychoactive drugs. nih.govmdpi.com | Dopamine (B1211576), Norepinephrine nih.gov |

| Cyclohexanamine | Building block for various pharmaceuticals. nih.gov | Bromhexine, Glibenclamide researchgate.netnih.gov |

| Arylcyclohexylamine | Known for activity at the NMDA receptor. | Ketamine, Phencyclidine |

Interactive Table: Research on Related Derivatives

| Derivative | Research Focus | Potential Application | Reference |

| (R)-N-benzyl-N-(1-phenylethyl)cyclohexanamine | Synthesis of a chiral tertiary dibenzylamine. | Neuropharmacological agent, potential AChE/BuChE inhibitor. | researchgate.net |

| N-phenethyl-substituted ortho-c oxide-bridged phenylmorphan | Investigation of N-substituent effects on receptor binding. | High-affinity µ-opioid receptor ligands. | nih.gov |

Structure

3D Structure

特性

IUPAC Name |

N-(2-phenylethyl)cyclohexanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N/c1-3-7-13(8-4-1)11-12-15-14-9-5-2-6-10-14/h1,3-4,7-8,14-15H,2,5-6,9-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYESTPIIALLAAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NCCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10394902 | |

| Record name | N-phenethylcyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10394902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51827-40-8 | |

| Record name | N-phenethylcyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10394902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of N 2 Phenylethyl Cyclohexanamine and Its Derivatives

Established Synthetic Pathways for N-(2-phenylethyl)cyclohexanamine

The synthesis of this compound can be achieved through several established methods, primarily involving amidation followed by reduction, or through direct reductive amination.

Amidation and Subsequent Reduction Approaches

One common pathway to this compound involves a two-step process: the formation of an amide followed by its reduction. cengage.com.aulibretexts.org This method allows for the construction of the target molecule by first creating the N-cyclohexyl-2-phenylacetamide intermediate. nih.govsigmaaldrich.com

The initial amidation step can be accomplished by reacting phenylacetic acid or its derivatives with cyclohexylamine (B46788). nih.gov For instance, phenylglyoxylic acid can be condensed with cyclohexylamine in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP) to form N-cyclohexyl-2-oxo-2-phenylacetamide. nih.gov

The subsequent and crucial step is the reduction of the amide carbonyl group. A powerful reducing agent, such as lithium aluminum hydride (LiAlH4), is typically employed to reduce the amide to the corresponding amine, yielding this compound. cengage.com.aulibretexts.org This reduction effectively converts the C=O group of the amide into a -CH2- group. cengage.com.au

Table 1: Amidation and Reduction Synthesis Data

| Reactant 1 | Reactant 2 | Intermediate | Reducing Agent | Product |

|---|---|---|---|---|

| Phenylacetic Acid | Cyclohexylamine | N-Cyclohexyl-2-phenylacetamide | LiAlH4 | This compound |

Reductive Amination Strategies

Reductive amination offers a more direct, one-pot synthesis of this compound. cengage.com.aulibretexts.org This method involves the reaction of a carbonyl compound with an amine in the presence of a reducing agent. cengage.com.au For the synthesis of this compound, two primary combinations of reactants are possible: cyclohexanone (B45756) with phenethylamine (B48288) or phenylacetaldehyde (B1677652) with cyclohexylamine. cengage.com.au

The reaction proceeds through the formation of an imine or enamine intermediate, which is then reduced in situ to the final amine product. cengage.com.aulibretexts.org A variety of reducing agents can be used, including hydrogen gas with a metal catalyst (e.g., Ni, Pd/C, Rh/C), sodium cyanoborohydride (NaBH3CN), or borohydride (B1222165) exchange resin (BER). cengage.com.auresearchgate.netpearson.comkoreascience.krnih.gov Sodium cyanoborohydride is often favored in laboratory settings due to its selectivity in reducing the imine intermediate over the starting carbonyl compound. pearson.comyoutube.com The choice of catalyst and reaction conditions can significantly influence the yield and selectivity of the reaction. researchgate.netnih.gov For instance, gold catalysts supported on metal oxides have been investigated for the reductive amination of cyclohexanone. researchgate.net

Table 2: Reductive Amination Reactant Combinations

| Carbonyl Compound | Amine | Reducing Agents | Product |

|---|---|---|---|

| Cyclohexanone | Phenethylamine | H2/Catalyst, NaBH3CN, BER | This compound |

Asymmetric Synthesis of Chiral this compound Analogs

The development of asymmetric synthetic methods is crucial for accessing specific stereoisomers of this compound analogs, which is of significant interest in fields like medicinal chemistry. nih.gov

Chiral Amide Aza-Michael Asymmetric Addition Methodologies

Asymmetric aza-Michael additions represent a powerful strategy for the enantioselective synthesis of chiral amines. This method involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, guided by a chiral catalyst. While direct application to this compound itself is not extensively detailed in the provided context, the principle can be applied to the synthesis of its chiral analogs. A multicatalytic cascade reaction involving a secondary amine-catalyzed Michael addition followed by an N-heterocyclic carbene-catalyzed intramolecular reaction can produce densely functionalized cyclopentanones with high enantioselectivity, demonstrating the potential of such strategies in creating chiral building blocks. nih.gov

Barton Decarboxylation Reactions for Enantioselective Amine Synthesis

The Barton decarboxylation is a radical-based method that converts a carboxylic acid into a thiohydroxamate ester, which is then decarboxylated to form an alkyl radical. wikipedia.orgresearchgate.net This radical can then be trapped to introduce various functionalities. While not a direct method for amine synthesis, it can be adapted for the enantioselective preparation of amine precursors. nih.gov For instance, a carboxylic acid can be converted to a Barton ester, which upon radical generation and subsequent reaction steps, can lead to chiral amines. nih.gov This method's utility lies in its ability to generate radicals from readily available carboxylic acids under relatively mild conditions. researchgate.net

Stereoselective Reduction of Imines

The stereoselective reduction of imines is a prominent and effective method for synthesizing chiral amines. libretexts.orgorganic-chemistry.org This approach involves the reduction of a prochiral imine using a chiral reducing agent or a catalyst, which directs the hydrogenation to one face of the C=N double bond, leading to an excess of one enantiomer of the amine product. libretexts.org

For the synthesis of chiral this compound analogs, a suitable prochiral imine, such as one formed from a ketone and a primary amine, would be subjected to asymmetric hydrogenation. libretexts.org Various catalytic systems have been developed for this purpose, including those based on iridium, ruthenium, and rhenium complexes with chiral ligands. libretexts.orgorganic-chemistry.org Organocatalysts, such as chiral phosphoric acids or thioureas in combination with a hydrogen source like a Hantzsch ester, have also been successfully employed for the enantioselective reduction of imines. libretexts.org The choice of catalyst and reaction conditions is critical for achieving high enantioselectivity. libretexts.org

Visible-Light-Enabled Stereoselective Cycloaddition Approaches for Functionalized Cyclohexylamine Derivatives

The synthesis of complex cyclohexylamine derivatives has been significantly advanced by the advent of visible-light photoredox catalysis. This modern approach offers mild, efficient, and stereoselective routes to highly functionalized cyclic amine structures.

An exemplary development is the unprecedented intermolecular [4+2] cycloaddition of benzocyclobutylamines with α-substituted vinyl ketones, a process enabled by photoredox catalysis. nih.gov This method provides access to densely functionalized benzocyclohexylamines with high diastereoselectivity. nih.govrsc.org The reaction proceeds under mild conditions, demonstrates good functional-group compatibility, and is atom-economical. nih.gov Researchers have also explored an asymmetric version by incorporating a chiral phosphoric acid, achieving good enantioselectivity alongside excellent diastereoselectivity. nih.gov The process is initiated by a photocatalyst, such as Eosin Y, under blue LED irradiation. rsc.org The versatility of this method is showcased by its applicability to a range of substrates and its potential for scale-up and further synthetic elaborations. nih.govrsc.org

Another powerful strategy involves visible-light-mediated [3+2] cycloaddition reactions. These have been successfully employed for the synthesis of five-membered rings. For instance, the cycloaddition of cyclopropylamines with olefins, catalyzed by ruthenium complexes under visible light, yields aminocyclopentane derivatives. researchgate.net This highlights a broader trend where photoredox catalysis is used to generate radical intermediates that engage in cycloaddition reactions, providing access to diverse heterocyclic and carbocyclic scaffolds. nih.gov These methods represent a significant step forward in creating complex amine derivatives that were previously difficult to access. nih.gov

Table 1: Conditions for Visible-Light-Enabled [4+2] Cycloaddition nih.govrsc.org

| Parameter | Condition |

|---|---|

| Reactants | Benzocyclobutylamine, α-Substituted Vinyl Ketone |

| Catalyst | Photocatalyst (e.g., Eosin Y) |

| Light Source | 7 W Blue LED |

| Solvent | THF (Tetrahydrofuran) |

| Temperature | 45 °C |

| Outcome | Highly functionalized cyclohexylamine derivatives |

| Selectivity | Excellent Diastereoselectivity |

Strategic Derivatization for Structural Diversity and Exploration

The core structure of this compound offers multiple sites for chemical modification: the secondary amine nitrogen, the phenylethyl group, and the cyclohexane (B81311) ring. Strategic derivatization at these positions allows for the systematic exploration of chemical space and the fine-tuning of molecular properties.

N-Alkylation and N-Acylation Reactions for Amine Modification

The secondary amine in this compound is a prime target for functionalization, readily undergoing N-alkylation and N-acylation to produce tertiary amines and amides, respectively.

N-Alkylation is a fundamental transformation for creating new carbon-nitrogen bonds. acsgcipr.org Traditional methods often involve the reaction of the amine with alkyl halides. A greener and increasingly popular alternative is the "borrowing hydrogen" or "hydrogen autotransfer" strategy. This method utilizes alcohols as alkylating agents in the presence of a metal catalyst, such as a ruthenium complex, with water as the only byproduct. nih.gov This catalytic approach allows for the N-alkylation of amines under mild conditions and has been successfully applied to a wide range of amines and alcohols, including the reaction of anilines with cyclohexylmethanol. nih.gov

N-Acylation converts the secondary amine into an amide, a transformation that can significantly alter the compound's electronic and physical properties. This is typically achieved by reacting the amine with an acylating agent like an acyl halide (e.g., acetyl chloride) or an acid anhydride (B1165640) (e.g., acetic anhydride), often in the presence of a base to neutralize the acid byproduct. google.com This reaction is generally high-yielding and applicable to a vast array of substrates.

Modifications of the Phenylethyl Moiety

Research on analogous N-phenethyl-substituted molecules, such as in the opioid field, has demonstrated that subtle changes to the phenyl ring can lead to dramatic shifts in biological activity. For example, moving a nitro substituent from the para- to the meta-position on the N-phenethyl ring of norhydromorphone (B170126) converted a potent agonist into an antagonist. nih.gov This "tail wags dog" effect underscores the importance of exploring substitutions on the phenyl ring. nih.gov Common modifications include the introduction of alkyl, alkoxy, nitro, or halogen groups, which can be installed using standard electrophilic substitution reactions. These modifications allow for a systematic tuning of the electronic and steric properties of the phenylethyl moiety. nih.gov

Structural Elaboration and Substitution Patterns on the Cyclohexane Ring

Introducing functional groups onto the cyclohexane ring offers a powerful strategy for creating structural complexity and exploring new chemical space. This can be achieved either by starting with a pre-functionalized cyclohexane precursor or by direct functionalization of the ring.

One synthetic approach involves building the molecule from a substituted cyclohexane starting material. For instance, syntheses can begin with functionalized cyclohexanones or cyclohexene (B86901) derivatives, such as methyl cyclohex-1-en-carboxylate. mdpi.comnih.gov A recently developed method involves the dehydrogenative synthesis of N-functionalized 2-aminophenols from the reaction of cyclohexanones and amines, demonstrating a one-shot assembly to create substituted aromatic rings from saturated cyclic precursors. nih.gov This highlights the utility of using substituted cyclohexanones to generate diverse final products.

The reaction of cyclohexylamine with disulfide transfer reagents has also been explored, leading to the formation of poly[N,N-(cyclohexylamine)disulfide], indicating that the nitrogen atom is the primary site of reaction under these conditions. researchgate.net While direct functionalization of the saturated cyclohexane ring in the final compound is often challenging, these methods using functionalized starting materials provide a reliable and versatile route to structural elaboration.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Eosin Y |

| Tetrahydrofuran |

| (R)-N-benzyl-N-(1-phenylethyl)cyclohexanamine |

| Norhydromorphone |

| Methyl cyclohex-1-en-carboxylate |

| N-methylaniline |

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment in N 2 Phenylethyl Cyclohexanamine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of N-(2-phenylethyl)cyclohexanamine, providing detailed information about the atomic connectivity and the three-dimensional arrangement of the molecule.

Proton (¹H) NMR spectroscopy is instrumental in identifying the various hydrogen environments within the this compound molecule. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) of the proton signals offer a wealth of structural information.

For a related compound, (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine, the ¹H NMR spectrum revealed characteristic peaks that confirmed its molecular structure. For instance, a quartet observed at δ = 3.99 ppm (J = 6.8 Hz) was assigned to the benzylic proton (H-1′), while doublets at δ = 3.81 and 3.71 ppm (J = 15.1 Hz) corresponded to the benzylic protons of the SAB group (H-1″a and H-1″b) mdpi.com. A low-field doublet at δ = 1.33 ppm (J = 6.8 Hz) was attributed to the α-methyl group mdpi.com. Furthermore, a triple triplet signal at δ = 2.55 ppm (J = 11.5, 3.3 Hz) was assigned to the H-1 hydrogen of the cyclohexyl ring mdpi.com. While these specific values are for a structurally similar molecule, they illustrate the level of detail that ¹H NMR can provide in assigning protons in such chemical environments.

Interactive Data Table: Illustrative ¹H NMR Chemical Shifts for a Related Amine

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Benzylic (H-1') | 3.99 | Quartet | 6.8 |

| SAB Benzylic (H-1"a) | 3.81 | Doublet | 15.1 |

| SAB Benzylic (H-1"b) | 3.71 | Doublet | 15.1 |

| α-Methyl | 1.33 | Doublet | 6.8 |

| Cyclohexyl (H-1) | 2.55 | Triple Triplet | 11.5, 3.3 |

Note: Data is for (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine and serves as an example of typical assignments. mdpi.com

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line chemistrysteps.com. The chemical shift of each carbon signal is indicative of its electronic environment, influenced by factors such as hybridization and the electronegativity of attached atoms uoi.grlibretexts.org.

In the analysis of (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine, the ¹³C NMR spectrum accounted for all 21 carbon atoms in the molecule mdpi.com. Key signals included those for the carbon atoms bonded to the nitrogen, which appeared at δ = 57.38 ppm and 57.28 ppm (CH-N), and δ = 50.21 ppm (CH₂-N) mdpi.com. The full assignment of both ¹H and ¹³C data was corroborated using heteronuclear correlation experiments like HSQC and HMBC mdpi.com. Generally, sp² hybridized carbons of the phenyl ring will resonate in the downfield region (typically 120-140 ppm), while the sp³ hybridized carbons of the cyclohexyl and ethyl groups will appear in the upfield region of the spectrum uoi.grlibretexts.org.

Interactive Data Table: Illustrative ¹³C NMR Chemical Shifts for a Related Amine

| Carbon Assignment | Chemical Shift (δ, ppm) |

| CH-N | 57.38 |

| CH-N | 57.28 |

| CH₂-N | 50.21 |

Note: Data is for (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine and serves as an example of typical assignments. mdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to gain structural information through the analysis of its fragmentation patterns.

The molecular formula of this compound is C₁₄H₂₁N, with a calculated molecular weight of approximately 203.32 g/mol nih.gov. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm the elemental composition. For the related compound (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine, HRMS (ESI) indicated a measured m/z of 294.2214, which was consistent with the calculated mass for the molecular ion [C₂₁H₂₇N + H]⁺ (m/z = 294.2216) mdpi.com.

The fragmentation pattern in mass spectrometry is highly dependent on the ionization technique used. In general, for aliphatic amines, alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom) is a dominant fragmentation pathway libretexts.org. For phenethylamine (B48288) derivatives, cleavage of the bond between the alpha and beta carbons of the ethyl chain is also common mdpi.com. The study of fragmentation pathways of related compounds, such as ketamine analogues which also contain a cyclohexyl and an amine group, shows characteristic cleavages within the cyclohexanone (B45756) moiety nih.gov. Knowledge of these fragmentation patterns is crucial for the structural identification of novel psychoactive substances in forensic laboratories researchgate.net.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. For this compound, the IR spectrum would be expected to show absorptions corresponding to the N-H bond of the secondary amine, C-H bonds of the aromatic and aliphatic portions, and C-N bonds.

The N-H stretching vibration of a secondary amine typically appears as a single, sharp absorption in the range of 3300-3500 cm⁻¹ pressbooks.publibretexts.orgopenstax.org. This absorption is generally less intense and sharper than the broad O-H stretching band of alcohols pressbooks.publibretexts.orgopenstax.org. The C-H stretching vibrations of the aromatic ring are expected in the region of 3000-3100 cm⁻¹, while the aliphatic C-H stretches of the cyclohexyl and ethyl groups will absorb just below 3000 cm⁻¹ libretexts.org. The C-N stretching vibration for alkyl-amines can be observed in the fingerprint region, typically around 1000-1200 cm⁻¹ mdpi.com. For instance, the infrared spectrum of (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine featured C-N stretching vibrations for the alkyl-amine at 1261 and 1026 cm⁻¹ mdpi.com.

Interactive Data Table: Typical IR Absorption Frequencies for this compound Functional Groups

| Functional Group | Absorption Range (cm⁻¹) | Description |

| N-H Stretch (Secondary Amine) | 3300-3500 | Sharp, single peak |

| Aromatic C-H Stretch | 3000-3100 | |

| Aliphatic C-H Stretch | <3000 | |

| C-N Stretch | 1000-1200 |

Chromatographic Methodologies for Purification and Quantitative Analysis

Chromatographic techniques are essential for the separation, purification, and quantitative analysis of this compound from reaction mixtures or complex matrices.

Flash column chromatography is a common method for the purification of synthesized compounds. In the synthesis of (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine, the crude reaction mixture was purified on a silica gel column using a gradient of hexane and ethyl acetate as the eluent mdpi.com. The progress of the chromatography is typically monitored by thin-layer chromatography (TLC) mdpi.com.

For quantitative analysis and the separation of complex mixtures, high-performance liquid chromatography (HPLC) is often employed. The choice of the stationary phase (e.g., C18 column) and the mobile phase composition is critical for achieving good separation scielo.br. In the analysis of related compounds, a gradient elution with a mobile phase consisting of a formic acid solution and methanol with formic acid has been used scielo.br. The detection can be performed using various detectors, with mass spectrometry (LC-MS) providing both separation and structural information scielo.br.

Neuropharmacological Investigations and Receptor Interactions of N 2 Phenylethyl Cyclohexanamine Analogs

Mechanisms of Action and Target Identification Studies

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition Research

Research into the cholinesterase inhibitory potential of N-(2-phenylethyl)cyclohexanamine analogs has revealed varying degrees of activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com These enzymes are critical for the hydrolysis of the neurotransmitter acetylcholine (B1216132) and are targets for therapeutic intervention in neurodegenerative diseases like Alzheimer's disease. mdpi.comnih.gov

The inhibition of these enzymes can prolong the action of acetylcholine in the synaptic cleft, which is a key strategy for managing the cognitive symptoms of Alzheimer's. nih.gov While AChE is the primary enzyme responsible for acetylcholine breakdown in a healthy brain, BChE activity increases in the later stages of Alzheimer's disease, making it an important secondary target. nih.govnih.gov

Studies on related structures, such as N-methyl-dibenzylamine derivatives, have shown that these types of tertiary amines can act as competitive inhibitors, binding to the central active site (CAS) of the cholinesterase enzymes. mdpi.com For instance, the synthesis and evaluation of (R)-N-benzyl-N-(1-phenylethyl)cyclohexanamine, a chiral tertiary dibenzylamine, was undertaken to explore its potential as a new ligand for AChE and BChE. mdpi.com

Furthermore, research on other structurally related compounds, like 2-phenylbenzofuran (B156813) derivatives, has demonstrated selective inhibition of BChE over AChE. nih.gov One such derivative exhibited mixed-type inhibition, indicating binding to both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of BChE. nih.gov This dual binding mode can be a desirable feature for cholinesterase inhibitors.

The investigation of resveratrol (B1683913) analogs with heteroaromatic rings has also contributed to the understanding of cholinesterase inhibition. mdpi.com In one study, it was generally observed that BChE was more sensitive to these analogs than AChE. mdpi.com Specifically, methylated thiophene (B33073) derivatives of resveratrol analogs demonstrated better enzyme inhibition than their unmethylated counterparts. mdpi.com

It is important to note that while some this compound analogs and related compounds show promise as cholinesterase inhibitors, their potency can vary significantly. For example, in a study of phthalimide-based analogs designed to mimic donepezil, none of the synthesized compounds showed superior inhibitory potency compared to the reference drug. nih.gov

Table 1: Cholinesterase Inhibition Data for Selected Analogs

| Compound/Analog Class | Target Enzyme | Inhibition Data (IC50) | Reference |

| Phthalimide-based analogs | Acetylcholinesterase | 16.42 ± 1.07 µM to 63.03 ± 4.06 µM | nih.gov |

| 2-Phenylbenzofuran derivative (compound 16) | Butyrylcholinesterase | 30.3 µM | nih.gov |

| Resveratrol analog (compound 6) | Acetylcholinesterase | 27.1 µM | mdpi.com |

| Resveratrol analog (compound 5) | Butyrylcholinesterase | 22.9 µM | mdpi.com |

| Resveratrol analog (compound 8) | Butyrylcholinesterase | 24.8 µM | mdpi.com |

Sigma (σ1 and σ2) Receptor Ligand Characterization

This compound and its analogs have been investigated for their interaction with sigma (σ) receptors, a unique class of proteins found in the central nervous system and other tissues. nih.gov These receptors are classified into two main subtypes, σ1 and σ2, which are pharmacologically distinct. nih.gov The σ1 receptor, in particular, has gained attention as a potential therapeutic target for a variety of neurological and psychiatric disorders. researchgate.net

The σ1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is known to modulate various cellular functions, including intracellular calcium signaling and the activity of ion channels and neurotransmitter systems. nih.govmdpi.com Ligands that bind to σ1 receptors can exhibit neuroprotective properties. researchgate.net

Structurally, the ligand-binding regions of the σ1 receptor have been shown to interact with N-aralkylamine derivatives. nih.gov This provides a basis for the interaction of this compound analogs with this receptor. The binding of ligands to sigma receptors can be influenced by their stereochemistry, with σ1 receptors often showing a preference for dextrorotatory isomers of certain benzomorphans. nih.gov

Research has shown that some sigma receptor ligands can modulate the effects of substances of abuse like cocaine. nih.gov For example, the selective sigma receptor ligand 1-(2-phenethyl)piperidine oxalate (B1200264) (AC927) has been shown to attenuate some of the behavioral and toxic effects of cocaine in animal models. nih.gov

While the σ1 receptor has been cloned and well-characterized, the σ2 receptor is less understood. nih.govnih.gov However, it is also considered a potential therapeutic target. The sigma-2 receptor is an ER resident membrane protein that is thought to be involved in hormone, calcium and neuronal signaling. nih.gov Both σ1 and σ2 receptors have been implicated in the cellular response to viral infections, such as SARS-CoV-2. nih.gov

The development of selective ligands for each sigma receptor subtype is an active area of research. The diverse pharmacological effects mediated by these receptors make this compound analogs interesting candidates for further investigation as sigma receptor modulators.

Dopamine (B1211576) Receptor (D1-D5) Binding and Functional Activity Profiling

The interaction of this compound analogs with dopamine receptors is a significant area of neuropharmacological investigation. Dopamine receptors, which are G-protein coupled receptors (GPCRs), are classified into five subtypes (D1-D5) and are crucial for movement, cognition, and emotion. nih.govnih.gov These receptors are implicated in the pathophysiology of several neuropsychiatric disorders, including Parkinson's disease and schizophrenia. nih.govnih.gov

Dopamine receptors are divided into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4). nih.govnih.gov These receptors can exist in high- and low-affinity states for agonist binding, with the high-affinity state being the functionally active form coupled to G-proteins. nih.govnih.gov

Research on analogs has provided insights into their potential binding and activity at these receptors. For example, studies on (+/-)-2-(N-Cyclohexylethyl-N-[11C]propyl)amino-5-hydroxytetralin have explored binding to D2/D3 receptors. nih.gov Substituted benzamides are known to be specific ligands for D2/D3 receptors, although with moderate affinity. nih.govnih.gov

The development of ligands with high affinity and selectivity for specific dopamine receptor subtypes is a key goal in drug discovery. For instance, some analogs of epidepride (B19907) have been found to be selective high-affinity antagonists of D2/D3 receptors. nih.govnih.gov However, a challenge remains in developing ligands that can differentiate between the high- and low-affinity states of these receptors. nih.govnih.gov

The binding of this compound analogs to dopamine receptors can be assessed through various in vitro techniques, such as radioligand binding assays using cell membranes expressing specific dopamine receptor subtypes. Functional activity can then be profiled using assays that measure downstream signaling events, such as changes in cyclic AMP (cAMP) levels or G-protein activation.

Understanding the full dopamine receptor binding and functional activity profile of this compound analogs is crucial for elucidating their potential therapeutic applications and off-target effects.

N-Methyl-D-aspartate (NMDA) Receptor Antagonism and Channel Modulation

N-methyl-D-aspartate (NMDA) receptors, a class of ionotropic glutamate (B1630785) receptors, play a pivotal role in excitatory synaptic transmission, synaptic plasticity, learning, and memory. nih.gov Their dysfunction is implicated in various neurological and psychiatric conditions. nih.gov The NMDA receptor is a complex channel that requires both glutamate and a co-agonist, typically glycine (B1666218) or D-serine, for activation. nih.gov

The NMDA receptor channel has a voltage-dependent block by magnesium ions, which is relieved by depolarization of the postsynaptic membrane. ucdavis.edu This property makes the NMDA receptor a coincidence detector, requiring both presynaptic glutamate release and postsynaptic depolarization to become fully active. ucdavis.edu

Research has focused on developing compounds that can modulate NMDA receptor function. These include antagonists that block the receptor and positive or negative allosteric modulators (PAMs and NAMs) that enhance or reduce its activity, respectively. nih.gov Some modulators have been found to exhibit subtype selectivity, targeting specific combinations of GluN1 and GluN2 subunits (GluN2A-D) that make up the heterotetrameric receptor complex. nih.gov

Interestingly, both NMDA receptor antagonists and positive allosteric modulators have shown potential antidepressant effects. researchgate.net Studies suggest they may act on different cell types to produce this effect. For instance, the antagonist ketamine is thought to block NMDA receptors on GABAergic interneurons, leading to a surge in glutamate release, while PAMs may directly enhance NMDA receptor function on principal glutamatergic neurons. researchgate.net

Some allosteric modulators of NMDA receptors have been shown to not only alter channel open probability and deactivation rates but also to influence the channel's ion selectivity, such as by decreasing calcium permeability. nih.gov This biased modulation presents a novel mechanism for enhancing NMDA receptor function while potentially mitigating the risks of excitotoxicity associated with excessive calcium influx. nih.gov

The investigation of this compound analogs for their potential to act as NMDA receptor antagonists or modulators is an area of interest, given the therapeutic potential of targeting this receptor system.

Serotonin (B10506) (5-HT) Receptor Subtype Interactions

This compound analogs have been investigated for their interactions with various serotonin (5-HT) receptor subtypes. The serotonin system is complex, with at least 14 different receptor subtypes that mediate a wide range of physiological and behavioral processes. nih.gov These receptors are targets for drugs used to treat depression, anxiety, and other central nervous system disorders. nih.gov

The 5-HT2 family of receptors, which includes 5-HT2A, 5-HT2B, and 5-HT2C subtypes, has been a particular focus of research. nih.gov Agonists at the 5-HT2A receptor are known for their hallucinogenic effects, while 5-HT2B receptor activation has been linked to cardiac valvulopathy, making selectivity for the 5-HT2C receptor a desirable property for therapeutic agents. nih.gov

Studies on N-substituted 2-phenylcyclopropylmethylamines, which share structural similarities with this compound, have shown that modifications to the N-substituent can significantly impact potency and selectivity at 5-HT2C receptors. nih.gov For example, N-methylation of some analogs led to a loss of activity, while in others it maintained or enhanced potency. nih.gov

Furthermore, research on N-benzyl phenethylamines has demonstrated that the addition of an N-arylmethyl group can dramatically increase affinity and potency at 5-HT2A receptors compared to simpler N-alkyl homologs. nih.govpsu.edu Molecular modeling studies suggest that the N-benzyl moiety can engage in additional interactions with specific amino acid residues, such as Phe339(6.51), within the receptor's binding pocket. nih.govpsu.edu This highlights the importance of the N-substituent in determining the pharmacological profile of these compounds at serotonin receptors.

The interaction of these analogs with other serotonin receptor subtypes is also an area of investigation. The diverse nature of the serotonin system necessitates a comprehensive screening of this compound analogs across a range of 5-HT receptor subtypes to fully characterize their neuropharmacological profile.

Table 2: Serotonin Receptor Interaction Data for Selected Analogs

| Analog Class | Receptor Subtype | Observation | Reference |

| N-substituted 2-(2-alkoxyphenyl)cyclopropylmethylamines | 5-HT2C | N-substitution can improve physicochemical properties and brain penetration. | nih.gov |

| N-benzyl phenethylamines | 5-HT2A | N-arylmethyl substitution can increase affinity up to 300-fold. | nih.gov |

| N-benzyl phenethylamines | 5-HT2A | The N-benzyl moiety may interact with Phe339(6.51) in the receptor. | nih.govpsu.edu |

| N-methylated 2-(2-methoxyphenyl)cyclopropylmethylamine | 5-HT2C | Maintained potency at 5-HT2C (EC50 = 23 nM). | nih.gov |

Opioid Receptor Binding Affinity Assessment

The interaction of this compound analogs with opioid receptors, particularly the mu (µ), delta (δ), and kappa (κ) subtypes, is a critical aspect of their neuropharmacological profile. Opioid receptors are the primary targets for opioid analgesics like morphine and are involved in pain modulation, reward, and other physiological processes. nih.gov

The N-substituent in morphinan-based opioids plays a crucial role in determining their activity at opioid receptors. nih.gov Specifically, the substitution of an N-methyl group with an N-phenethyl group has been shown to have significant effects on binding affinity and functional activity. nih.govresearchgate.net

Molecular docking and dynamics simulations have provided insights into the structural basis for these pharmacological differences. nih.gov The N-phenethyl group can embed in a lipophilic pocket within the µ-opioid receptor, forming additional contacts that can influence binding and signaling. nih.gov

Conversely, the removal of the N-phenethyl group from certain fentanyl analogs has been shown to significantly decrease their binding affinity at the µ-opioid receptor. nih.gov This underscores the importance of this moiety for high-affinity binding in some chemical scaffolds.

The assessment of binding affinity is typically conducted through in vitro competition binding assays using cell membranes expressing recombinant human opioid receptors. nih.gov Functional activity is then determined using assays such as [35S]GTPγS binding or cAMP accumulation assays. nih.gov

A comprehensive evaluation of the opioid receptor binding affinities of this compound analogs is essential to understand their potential for producing opioid-like effects, both therapeutic and adverse.

Table 3: Opioid Receptor Binding Affinity Data for Selected Analogs

| Compound Class | Receptor Subtype(s) | Key Finding | Reference |

| N-phenethyl substituted morphinans | µ-opioid | Enhanced binding affinity and selectivity in some series. | nih.govresearchgate.net |

| N-phenethyl substituted 14-methoxy-N-methylmorphinan-6-ones | µ/δ-opioid | Converted selective µ-ligands into dual µ/δ agonists. | nih.govresearchgate.net |

| Fentanyl analogs | µ-opioid | Removal of the N-phenethyl group significantly reduces binding affinity. | nih.gov |

Adenosine (B11128) Receptor (A3) Antagonism and Selectivity

The N-phenylethyl motif is a crucial component in ligands designed for adenosine receptors (ARs). In the quest for selective A3AR ligands, a variety of N6-substituted adenosine derivatives have been synthesized and evaluated. Interestingly, the functional outcome of these analogs, whether they act as agonists or antagonists, is highly sensitive to subtle structural modifications.

For instance, while many N6-substituted adenosines are agonists, certain structural features can flip this activity to antagonism. Analogs incorporating a 2,2-diphenylethyl group at the N6 position, such as N6-(2,2-diphenylethyl)adenosine, have been identified as A3AR antagonists. nih.gov Similarly, adenosine 2-ethers containing a 2,2-diphenylethyl moiety also exhibit antagonism at the A3AR. nih.gov This suggests a parallel effect of this specific substituent whether it is placed at the N6-position or the 2-position of the adenosine core. nih.gov

Further studies on 2,N6-disubstituted adenosine analogs have shown that while derivatives with an N6-(2-phenethylamino) group can be potent A3AR agonists, other related ligands function as antagonists. nih.gov These antagonists have demonstrated the ability to reduce cell growth in specific cancer cell lines, an effect that may be mediated through mechanisms in addition to A3AR involvement. nih.gov The selectivity of these compounds is also a key area of investigation. For example, DPMA, a potent A2AAR agonist, was found to be a moderately potent antagonist for the human A3AR, highlighting the potential for developing ligands with mixed receptor profiles. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The biological activity of this compound derivatives is intricately linked to their three-dimensional structure. SAR studies have been instrumental in deciphering how different parts of the molecule contribute to receptor binding and functional efficacy.

Impact of N-Substitution Patterns on Receptor Affinity and Selectivity

The substituent attached to the nitrogen atom is a primary determinant of receptor affinity and selectivity. In studies of analogous N6-substituted adenosine derivatives, clear patterns have emerged that are instructive for the this compound series. The nature of the N-substituent—whether it is an alkyl, cycloalkyl, or arylmethyl group—profoundly influences the interaction with adenosine receptor subtypes. nih.gov

N6-cycloalkyl-substituted adenosines, for instance, show a size-dependent effect on efficacy at the human A3AR; those with rings of five or fewer carbons are full agonists, while those with six or more carbons are partial agonists. nih.gov N6-arylmethyl analogs, including various substituted benzyl (B1604629) groups, generally exhibit more potent binding to A1 and A3 receptors compared to A2A receptors. nih.gov These findings underscore that modifications at the nitrogen atom are a powerful strategy for tuning the selectivity profile of these ligands.

Table 1: Effect of N-Substitution on Adenosine Receptor Activity (Analog Data)

| N-Substituent Class | General Observation at A3AR | Selectivity Profile | Reference |

|---|---|---|---|

| Small Alkyl | Associated with selectivity for human vs. rat A3ARs | Variable | nih.gov |

| Cycloalkyl (≤5 carbons) | Full Agonist | Variable | nih.gov |

| Cycloalkyl (≥6 carbons) | Partial Agonist | Variable | nih.gov |

Influence of Phenylethyl Moiety Modifications on Biological Potency

Modifications to the phenylethyl portion of the molecule significantly affect biological potency. The affinity and efficacy of N6-arylethyl adenosine analogs at the A3AR are highly dependent on factors like stereochemistry, steric bulk, and conformational constraints of the arylethyl group. nih.gov

For example, the presence of a chloro substituent on the benzyl ring of N6-benzyl adenosine analogs was found to decrease efficacy, with the magnitude of the effect depending on its position on the ring. nih.gov In broader studies of 2-phenethylamines, the substitution pattern on the phenyl ring is a well-established modulator of activity at various receptors. mdpi.com These results indicate that the electronic and steric properties of the phenyl ring are critical for optimal receptor interaction.

Role of Cyclohexane (B81311) Ring Conformation and Stereochemistry in Ligand-Receptor Recognition

The cyclohexane ring, while often considered a simple lipophilic spacer, plays a critical role in orienting the pharmacophoric groups for effective ligand-receptor recognition. Cyclohexane rings overwhelmingly prefer to adopt a low-energy chair conformation to minimize angle and torsional strain. libretexts.org In substituted cyclohexanes, bulky groups tend to occupy equatorial positions to avoid steric clashes. nih.gov

Stereochemical Implications in Receptor Binding and Functional Efficacy

The stereochemistry of chiral centers within the molecule can have profound implications for receptor binding and functional activity. This is particularly evident in the phenylethyl moiety. Studies on chiral N6-arylethyl adenosine derivatives have demonstrated significant stereoselectivity at the rat A3AR, though interestingly, not at the human A3AR. nih.gov

A striking example is the difference between the enantiomers of N6-(1-phenylethyl)adenosine. The (R)-enantiomer, N6-(R-1-phenylethyl)adenosine, binds with significantly higher affinity to the rat A3 receptor than its (S)-counterpart. nih.gov This highlights that the three-dimensional arrangement of atoms around the chiral center is a critical factor for complementary interactions within the receptor's binding site. Such stereochemical preferences are a cornerstone of rational drug design, as they can be exploited to develop more potent and selective ligands.

Computational Approaches in Ligand-Receptor Dynamics and Predictive Modeling

Computational chemistry provides powerful tools for understanding and predicting how ligands like this compound and its derivatives interact with their biological targets. Methods such as molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (3D-QSAR) modeling are used to build predictive models and gain insight into the dynamics of ligand-receptor complexes. nih.govmdpi.com

MD simulations allow researchers to observe the dynamic movements of both the ligand and the receptor over time, revealing how the ligand binds and how its presence may induce conformational changes in the receptor. ccmb.res.in This approach helps to characterize the stability of the ligand-receptor complex and identify key interactions. ccmb.res.inosu.edu

3D-QSAR studies are used to correlate the three-dimensional properties of a series of molecules with their biological activity. mdpi.com For instance, in a study of structurally related 2-phenylcyclopropylmethylamine (PCPMA) derivatives, CoMFA and CoMSIA models revealed that steric, electrostatic, and hydrophobic fields were all important for binding affinity at the D3 receptor. mdpi.com These models can generate 3D contour maps that visually indicate regions where bulky groups or specific electrostatic properties are favorable or unfavorable for activity, thereby guiding the design of new, more potent analogs. mdpi.com Such computational approaches are invaluable for rational drug design, allowing for the in-silico screening and optimization of novel compounds before their chemical synthesis. osu.edunih.gov

Molecular Docking Simulations and Binding Mode Analysis

Research on related phenethylamine (B48288) derivatives provides a framework for understanding how this compound analogs might interact with their targets. For instance, studies on phenethylamine derivatives as dopamine transporter (DAT) inhibitors have shown that specific structural features are crucial for binding. Docking simulations of these compounds into a homology model of human DAT (hDAT) revealed that the protonated amine of the phenethylamine scaffold often forms a key hydrogen bond with the side chain of an aspartate residue (e.g., Asp79 in hDAT). biomolther.org The phenyl ring typically engages in hydrophobic interactions with aromatic residues like phenylalanine within the binding pocket. biomolther.org

The binding mode of this compound analogs can be hypothesized based on the interactions of similar ligands. The phenylethylamine core would likely anchor the molecule in the binding site through interactions with key polar residues, while the cyclohexyl and phenyl groups would engage in hydrophobic interactions, contributing to the stability of the ligand-receptor complex. The specific residues involved would vary depending on the target receptor. For example, at the µ-opioid receptor, hydrophobic interactions with residues such as tryptophan and tyrosine are known to be important for ligand binding.

Interactive Table: Predicted Interactions of a Representative this compound Analog Based on Docking Studies of Related Compounds.

| Receptor Target | Key Interacting Residues (Hypothetical) | Type of Interaction | Contributing Moiety of Ligand |

| Dopamine Transporter (DAT) | Asp79, Phe320 | Hydrogen Bond, Hydrophobic | Amine, Phenyl Group |

| Serotonin 5-HT2A Receptor | Asp155, Phe339, Phe340 | Hydrogen Bond, π-π Stacking | Amine, Phenyl Group |

| µ-Opioid Receptor | Asp147, Tyr148, Trp293 | Ionic Interaction, Hydrophobic | Amine, Phenyl & Cyclohexyl Groups |

Conformational Analysis and Pharmacophore Generation

The biological activity of a flexible molecule like this compound is highly dependent on the conformation it adopts when binding to its receptor. Conformational analysis aims to identify the low-energy, biologically active conformations of a molecule. For this compound analogs, the rotational freedom around the bonds connecting the phenyl, ethyl, and cyclohexyl groups allows for a multitude of possible shapes.

A pharmacophore is an abstract representation of the molecular features that are necessary for a ligand to be recognized by a specific receptor. It defines the spatial arrangement of key elements such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic groups. Pharmacophore models can be generated based on the structures of known active ligands or from the ligand-receptor complex itself.

For this compound analogs, a pharmacophore model would likely include:

An aromatic feature corresponding to the phenyl ring.

A hydrophobic feature representing the cyclohexyl group.

A positive ionizable feature for the protonated amine.

Defined distances and angles between these features.

A pharmacophore model for µ-opioid receptor agonists, for instance, typically includes a positive ionizable feature, an aromatic ring, and a hydrophobic site. The this compound scaffold fits this general model well. The development of a specific pharmacophore for a series of this compound analogs would involve aligning the low-energy conformations of active compounds and identifying the common chemical features that are essential for their biological activity. This model can then be used for virtual screening of compound libraries to identify new potential ligands with similar activity.

Interactive Table: Key Pharmacophoric Features for this compound Analogs.

| Pharmacophoric Feature | Chemical Moiety | Role in Receptor Binding |

| Aromatic Ring | Phenyl Group | π-π stacking, hydrophobic interactions |

| Hydrophobic Group | Cyclohexyl Group | van der Waals interactions, occupying hydrophobic pockets |

| Positive Ionizable Center | Protonated Amine | Ionic interactions, hydrogen bonding |

Preclinical Pharmacokinetic and Metabolic Studies of N 2 Phenylethyl Cyclohexanamine Analogs

Absorption, Distribution, and Elimination Research in Animal Models

Preclinical pharmacokinetic research aims to quantify the journey of a drug and its metabolites through the body. These studies are typically conducted in various animal models, most commonly rodents (mice, rats) and non-rodent species (dogs, monkeys), to gather data that can be used to predict human pharmacokinetics. The primary goal is to characterize the absorption, distribution, metabolism, and excretion (ADME) profile of a new chemical entity.

Absorption: For orally administered N-(2-phenylethyl)cyclohexanamine analogs, absorption from the gastrointestinal tract is a critical first step. The physicochemical properties of the analogs, such as lipophilicity and ionization state at physiological pH, heavily influence their ability to cross intestinal membranes. Studies in animal models measure key parameters like the maximum plasma concentration (Cmax) and the time to reach Cmax (Tmax) to quantify the rate and extent of absorption. The oral bioavailability, which is the fraction of the administered dose that reaches systemic circulation, is a crucial determinant of a drug's potential for oral delivery.

Distribution: Once absorbed, the compounds are distributed throughout the body via the bloodstream. The extent of distribution is influenced by factors such as plasma protein binding, blood-to-plasma ratio, and the ability to cross biological membranes like the blood-brain barrier. For centrally active agents, brain tissue binding is a particularly important parameter to assess. Biodistribution studies in rodents can ascertain the concentration of the compound in up to 17 different target organs, providing a comprehensive picture of its distribution profile.

Elimination: The body eliminates drugs and their metabolites primarily through the kidneys (in urine) and the liver (in bile and feces). Elimination kinetics, typically described by the elimination half-life (t½), determine the duration of a compound's effect. Studies in animal models quantify the clearance of the drug from the body, which is essential for designing dosing regimens in subsequent clinical trials.

A summary of key pharmacokinetic parameters evaluated in animal models is presented in Table 1.

| Parameter | Description | Significance |

| Cmax | Maximum observed plasma concentration | Indicates the peak exposure to the drug. |

| Tmax | Time at which Cmax is observed | Provides information on the rate of drug absorption. |

| AUC | Area Under the Curve (plasma concentration vs. time) | Represents the total systemic exposure to the drug over time. |

| t½ | Elimination Half-life | The time required for the drug concentration to decrease by half. |

| CL | Clearance | The volume of plasma cleared of the drug per unit time. |

| Vd | Volume of Distribution | An apparent volume into which the drug distributes in the body. |

Elucidation of Metabolic Pathways and Biotransformation

Biotransformation, or drug metabolism, is the process by which the body chemically modifies xenobiotics, typically to render them more water-soluble for easier excretion. For alicyclic amines like this compound analogs, metabolism can occur at several sites on the molecule. The primary sites of metabolic attack are often the electron-rich nitrogen atom and the adjacent α-carbons.

Common biotransformation reactions for this class of compounds include:

N-Oxidation: Direct oxidation of the nitrogen atom.

N-Dealkylation: Cleavage of either the phenylethyl or cyclohexyl group from the nitrogen atom. This oxidative process often proceeds through an unstable carbinolamine intermediate.

Ring Oxidation: Hydroxylation at various positions on the cyclohexyl or phenyl rings.

Ring Opening: More extensive metabolism can lead to the opening of the cyclohexyl ring.

The metabolism of secondary alkyl amines can lead to the formation of primary amines and secondary hydroxylamines as primary metabolites. These initial metabolites can undergo further oxidation, potentially leading to the formation of metabolic-intermediate (MI) complexes with cytochrome P450 enzymes.

| Metabolic Reaction | Potential Site on this compound | Resulting Product Type |

| N-Dealkylation | Cleavage of the N-cyclohexyl bond | 2-Phenylethylamine |

| N-Dealkylation | Cleavage of the N-phenylethyl bond | Cyclohexanamine |

| Ring Hydroxylation | Cyclohexyl ring | Hydroxy-cyclohexyl metabolite |

| Ring Hydroxylation | Phenyl ring | Hydroxy-phenyl metabolite |

| N-Oxidation | Amine nitrogen | N-oxide metabolite |

The cytochrome P450 (CYP) superfamily of enzymes is responsible for the majority of Phase I metabolic reactions. These membrane-bound hemoproteins are most highly concentrated in the liver. In humans, six main isozymes (CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP2E1, and CYP3A4) are responsible for metabolizing approximately 90% of all drugs.

Identifying the chemical structures of metabolites is a key step in understanding a drug's biotransformation and potential for producing active or toxic byproducts. The primary analytical technique used for this purpose is high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

In these studies, the parent drug is incubated with a biological matrix capable of metabolism, such as liver microsomes or hepatocytes. The resulting mixture is then analyzed by LC-MS/MS. Metabolites are identified by detecting masses that correspond to the parent drug plus or minus the mass of common metabolic modifications (e.g., +16 for hydroxylation). The structure of the metabolite is further elucidated by analyzing its fragmentation pattern in the mass spectrometer and comparing it to the fragmentation of the parent compound.

Prodrug Strategies and Metabolic Stability Assessment

Prodrug Strategies: A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body through enzymatic or chemical reactions. This approach is often used to overcome pharmaceutical challenges such as poor membrane permeability or rapid first-pass metabolism. For amine-containing drugs like this compound analogs, the basicity of the nitrogen can lead to ionization at physiological pH, hindering passive diffusion across membranes like the blood-brain barrier.

Prodrug strategies for amines often involve masking the amino group to increase lipophilicity. Examples of such strategies include:

N-Acylation: Forming an amide, which is generally more stable and less basic than the parent amine. However, the enzymatic cleavage of amides can be slow.

N-Alkylation: Adding alkyl groups can alter the compound's properties. For example, N-propargyl derivatives of 2-phenylethylamine have been shown to increase brain levels of the parent drug in rats.

Carbamates: These derivatives can be designed for specific enzymatic cleavage.

Metabolic Stability Assessment: The metabolic stability of a compound is a measure of its susceptibility to biotransformation. It is a critical parameter assessed early in drug discovery, as compounds that are metabolized too rapidly may have poor bioavailability and a short duration of action. Conversely, highly stable compounds might accumulate and lead to toxicity.

Metabolic stability is typically evaluated in vitro using subcellular fractions (liver microsomes) or whole cells (hepatocytes) from preclinical species and humans. In these assays, the test compound is incubated with the biological system, and the concentration of the parent compound is measured over time. The results are often expressed as the in vitro half-life (t½) and intrinsic clearance (CLint), which is the inherent ability of the liver to metabolize a drug. These in vitro data are then used to predict in vivo pharmacokinetic parameters. Structural modifications, such as adding cyclic secondary amines or shifting substituent positions, can be employed to enhance metabolic stability.

| Strategy | Purpose | Example Modification for an Amine |

| Prodrug Design | Improve permeability, bypass first-pass metabolism | N-acylation to form a less basic amide |

| Structural Modification | Enhance intrinsic metabolic stability | Introduction of fluorine atoms at metabolically labile sites |

| Backbone Cyclization | Constrain conformation to reduce enzymatic recognition | (Applicable to peptide-based drugs) |

Future Directions in N 2 Phenylethyl Cyclohexanamine Research

Design and Synthesis of Next-Generation Analogs for Enhanced Target Selectivity

The development of new therapeutic agents based on the N-(2-phenylethyl)cyclohexanamine framework is critically dependent on enhancing selectivity for specific biological targets. A lack of selectivity can lead to off-target effects and undesirable side effects. Future research will concentrate on systematic structural modifications to fine-tune the pharmacological profile of these compounds.

Structure-activity relationship (SAR) studies are fundamental to this effort. By methodically altering different parts of the molecule—such as substituting the aromatic ring, modifying the ethyl linker, or changing the cyclohexyl group—researchers can determine which structural features are crucial for binding to the desired target. For instance, research on N-benzyl phenethylamines has shown that N-benzyl substitution can dramatically improve binding affinity and functional activity at serotonin (B10506) 5-HT2A receptors. nih.gov The nature and position of substituents on the N-benzyl group can further modulate activity and selectivity between different serotonin receptor subtypes, such as 5-HT2A and 5-HT2C. nih.gov

One promising direction is the design of analogs for targets involved in neurodegenerative disorders, such as Alzheimer's disease. The core structure is being investigated for its potential to inhibit enzymes like Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE). mdpi.com By replacing a methyl group with the cyclohexyl group present in this compound, researchers aim to create new potential ligands for these enzymes. mdpi.com Similarly, derivatives have been synthesized and evaluated as selective agonists for the 5-HT1A receptor, a target for anxiety and depression. nih.gov For example, (S)-N-[[1-(2-phenylethyl)pyrrolidin-2-yl]methyl]cyclohexanecarboxamide demonstrated potent and selective agonistic activity for the 5-HT1A receptor over other receptors like D2 and 5-HT2. nih.gov

The table below summarizes key findings from SAR studies on related phenethylamine (B48288) derivatives, illustrating how structural modifications influence receptor affinity.

| Compound Class | Structural Modification | Target Receptor | Impact on Activity/Selectivity |

|---|---|---|---|

| N-Benzyl Phenethylamines | N-(2-hydroxybenzyl) substitution | 5-HT2A | High functional potency and over 400-fold selectivity for 5-HT2A. nih.gov |

| N-Benzyl Phenethylamines | N-(2-methoxybenzyl) substitution | 5-HT2A | Generally less active and less selective agonists. nih.gov |

| Pyrrolidine Carboxamides | (S)-enantiomer of N-[[1-(2-phenylethyl)pyrrolidin-2-yl]methyl]cyclohexanecarboxamide | 5-HT1A | Potent and selective agonistic activity (Ki = 0.49 nmol/L) with low affinity for D2 and 5-HT2 receptors. nih.gov |

| 2-Phenylcyclopropylmethylamines | N-methylation of 2-(2-methoxyphenyl)cyclopropylmethylamine | 5-HT2C | Maintained high potency at 5-HT2C (EC50 = 23 nM) and showed high functional selectivity. nih.gov |

Future work will likely involve creating hybrid molecules that combine the this compound scaffold with other pharmacophores to achieve multi-target directed ligands, a powerful strategy for treating complex diseases like neurodegenerative disorders. mdpi.com

Exploration of Advanced Enantioselective Synthetic Methodologies

Many biologically active molecules are chiral, meaning they exist as non-superimposable mirror images (enantiomers). Often, only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even cause harmful side effects. Therefore, the ability to selectively synthesize a single enantiomer is crucial. Future research will focus on developing more efficient and advanced enantioselective methods for this compound and its derivatives.

One established approach involves using chiral auxiliaries, such as chiral 1-phenylethylamine (α-PEA), to guide the stereochemical outcome of a reaction. mdpi.com This method has been successfully used in diastereoselective cyclization reactions to create chiral heterocyclic compounds. mdpi.com Another powerful technique is asymmetric synthesis. For example, the enantioselective synthesis of a related chiral tertiary dibenzylamine has been achieved through an asymmetric Aza-Michael addition of a chiral lithium amide to a cyclohexene (B86901) derivative, followed by hydrolysis and Barton decarboxylation. mdpi.com This general pathway allows for the synthesis of a wide range of chiral amines. mdpi.com

Emerging methodologies in asymmetric catalysis offer exciting new possibilities. For instance, Ni/photoredox dual catalysis has been developed for the asymmetric cross-coupling of α-N-heterocyclic compounds with aryl bromides. nih.gov This C(sp2)–C(sp3) cross-coupling method provides access to pharmaceutically relevant chiral N-benzylic heterocycles with excellent enantioselectivity. nih.gov Adapting such advanced catalytic systems to the synthesis of this compound analogs could provide more direct and efficient routes to enantiomerically pure compounds.

The table below highlights some of the enantioselective synthetic strategies relevant to this class of compounds.

| Methodology | Key Steps/Reagents | Application/Outcome |

|---|---|---|

| Asymmetric Aza-Michael Addition | Chiral lithium amide; methyl cyclohex-1-en-carboxylate | Synthesis of chiral β-amino esters as precursors to chiral amines. mdpi.com |

| Barton Decarboxylation | Thiohydroxamic ester formation; UV irradiation | Conversion of a carboxylic acid to a C-H bond, used to finalize the synthesis of (R)-N-benzyl-N-(1-phenylethyl)cyclohexanamine. mdpi.com |

| Chiral Auxiliary-Guided Synthesis | (R)-α-PEA as a chiral auxiliary | Formation of diastereomeric lactams for the synthesis of chiral tetrahydro-3-benzazepines. mdpi.com |

| Ni/Photoredox Dual Catalysis | NiCl2·dme; Bi-oxazoline (BiOX) chiral ligands; Iridium photocatalyst | Enantioselective cross-coupling to form highly enantioenriched, pharmaceutically relevant N-benzylic heterocycles. nih.gov |

The continued development of these and other novel stereoselective reactions will be essential for creating a diverse library of chiral analogs for biological screening.

Integration of Computational and Experimental Approaches for Rational Drug Discovery Initiatives

The traditional drug discovery process is often lengthy and expensive. The integration of computational (in silico) methods with experimental validation offers a more rational, efficient, and cost-effective approach. mdpi.comnih.gov This synergy is becoming a cornerstone of modern medicinal chemistry and will be vital for future research on this compound.

Computational approaches can be applied at various stages of the drug discovery pipeline. mdpi.comnih.gov

Target Identification and Validation: Bioinformatics and systems biology can help identify and validate novel biological targets for which this compound analogs may be effective.

Hit Identification: Structure-based and ligand-based virtual screening can be used to screen large virtual libraries of compounds to identify potential "hits" that are likely to bind to a target of interest. nih.gov Molecular docking studies, for example, can predict the binding mode and affinity of a ligand to a protein's active site, as has been demonstrated in the search for novel inhibitors of enzymes relevant to neurodegenerative diseases. researchgate.net

Lead Optimization: Once initial hits are identified, computational tools are used to guide their optimization into lead compounds. Quantitative Structure-Activity Relationship (QSAR) models can establish a mathematical relationship between the chemical structure of the analogs and their biological activity, helping to predict the potency of newly designed molecules. nih.gov Molecular dynamics simulations can provide insights into the dynamic behavior of the ligand-receptor complex, offering a more realistic view of the binding interactions. nih.gov

Several in silico studies have already highlighted the potential of dibenzylamine structures, a class that includes derivatives of this compound, for treating neurodegenerative disorders. mdpi.com These computational predictions provide a strong rationale for synthesizing and testing these compounds experimentally. The process is iterative: computational predictions guide experimental work, and the experimental results are then used to refine and improve the computational models. mdpi.com This hybrid approach accelerates the design-synthesize-test-analyze cycle, leading to the more rapid identification of promising drug candidates. mdpi.com

Q & A

Basic Research Questions

Q. What synthetic routes are suitable for laboratory-scale preparation of N-(2-phenylethyl)cyclohexanamine?

- Methodology : A plausible approach involves reductive amination between cyclohexanamine and 2-phenylethyl aldehyde using sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation. Post-reaction purification via column chromatography (silica gel, eluting with ethyl acetate/hexane) ensures high purity. Confirm structural integrity using NMR and FT-IR spectroscopy. For analogous amine syntheses, refer to protocols for N-benzylcyclohexanamine .

Q. Which analytical techniques are critical for characterizing this compound purity and structure?

- Methodology :

- NMR Spectroscopy : Compare ¹H/¹³C NMR spectra with NIST reference data for cyclohexanamine derivatives .

- HPLC/GC-MS : Quantify purity (>98%) using reverse-phase HPLC (C18 column, acetonitrile/water gradient) or GC-MS with electron ionization .

- Melting Point Analysis : Validate consistency with literature values (if available).

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodology :

- Use fume hoods and personal protective equipment (PPE: gloves, goggles, lab coats) to minimize inhalation or dermal exposure .

- Store in airtight containers under inert gas (e.g., argon) to prevent degradation. Monitor stability via periodic HPLC analysis .

- Dispose of waste through certified hazardous waste management services compliant with local regulations .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the anticancer potential of this compound?

- Methodology :

- Cell Viability Assays : Use MTT or resazurin assays on human cancer cell lines (e.g., MCF-7, PC-3) with dose-response curves (1–100 μM) and 48–72 hr incubation. Include cisplatin as a positive control .

- Mechanistic Studies : Perform flow cytometry for apoptosis (Annexin V/PI staining) and cell cycle analysis (propidium iodide). Compare results with structurally related compounds like (S)-N-(4-prop-1-en-2-ylcyclohex-1-enyl)methyl)cyclohexanamine, which showed IC50 = 44.3 μM in breast cancer .

Q. How should researchers resolve contradictions in reported bioactivity data (e.g., IC50 variability)?

- Methodology :

- Standardize Assay Conditions : Control cell passage number, serum concentration, and incubation time. Validate results across multiple laboratories.

- Structural Confirmation : Verify compound identity and purity via LC-MS and elemental analysis to rule out batch-specific impurities .

- Meta-Analysis : Cross-reference data with databases like NIST or PubChem to identify trends in cyclohexanamine derivatives’ bioactivity .

Q. What computational strategies can predict the physicochemical and pharmacokinetic properties of this compound?

- Methodology :

- Molecular Dynamics Simulations : Use software like GROMACS to predict solubility and membrane permeability.

- Docking Studies : Map interactions with biological targets (e.g., kinases) using AutoDock Vina and PDB structures. Compare with analogues like N-(2-hydroxyethyl)-4-cyclohexene-1,2-dicarboximide .

- ADME Prediction : Utilize SwissADME or ADMETLab to estimate bioavailability and metabolic stability .

Q. What regulatory considerations apply to environmental release or large-scale synthesis of this compound?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。